Prednival

Descripción

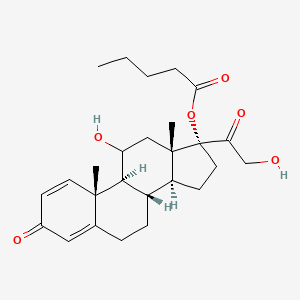

Structure

3D Structure

Propiedades

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h9,11,13,18-20,23,27,29H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFKYYWJAOZDPB-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164876 | |

| Record name | Prednival | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-00-4 | |

| Record name | Prednival | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednival [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednival | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIVAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NJ3X78O0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Prednival

Chemical Synthesis Pathways for Prednival

The chemical synthesis of steroid derivatives like this compound often originates from readily available steroid precursors, such as those derived from sapogenins. nih.gov These multi-step synthesis pathways involve a sequence of reactions to introduce or modify functional groups and establish the correct stereochemistry. savemyexams.com

Precursor Compounds and Reactant Systems in this compound Synthesis

In chemical synthesis, precursor compounds are the starting materials from which the target molecule is derived through a series of reactions. viclabs.co.uk Reactants are the substances that interact in a chemical reaction to produce products. quora.com For this compound synthesis, a likely precursor is prednisolone (B192156), a glucocorticoid with a similar steroid structure but lacking the valerate (B167501) ester at the C-21 position. wikipedia.orgnih.gov The transformation of prednisolone to this compound would involve the esterification of the hydroxyl group at the C-21 position with valeric acid or a reactive derivative thereof, such as valeryl chloride or valeric anhydride.

One described chemical synthesis process for prednisolone valerate acetate (B1210297), a related compound, involves starting with prednisolone and reacting it with reagents like aminopyridine, pyridine, and acetic anhydride. google.com While this is for the acetate derivative, it illustrates the use of prednisolone as a starting material and common reagents for esterification in this class of compounds.

Optimization of Reaction Conditions and Catalysis in this compound Production

Optimizing reaction conditions is crucial in chemical synthesis to maximize yield, selectivity, and reaction rate while minimizing unwanted side reactions and the formation of impurities. beilstein-journals.orgscielo.br This involves carefully controlling parameters such as temperature, pressure, solvent system, and reactant concentrations. beilstein-journals.orgphysicsandmathstutor.com

Catalysis plays a significant role in many organic synthesis reactions by providing alternative reaction pathways with lower activation energies. frontiersin.orgyale.edu In the synthesis of steroid esters like this compound, catalysts such as acids or bases, or more specialized catalysts, may be employed to facilitate the esterification reaction. For instance, the synthesis of prednisolone valerate acetate has been reported to involve catalysts like aminopyridine. google.com The selection and optimization of the catalyst can significantly impact the efficiency and outcome of the synthesis. frontiersin.org

Detailed research findings on the specific optimization of reaction conditions and catalysis for this compound synthesis would involve studies evaluating different catalysts, solvents, temperatures, and reaction times to determine the most efficient and selective route.

Scalability Considerations in this compound Chemical Synthesis

Scalability in chemical synthesis refers to the ability to transition a reaction or process from a small laboratory scale to a larger industrial scale while maintaining efficiency, yield, purity, and safety. selvita.comnih.govresearchgate.net Scaling up a chemical synthesis involves addressing various challenges, including heat transfer, mixing, mass transfer, and safety protocols. selvita.com

For this compound synthesis, scalability considerations would involve developing a process that can be safely and economically performed on a larger scale to produce commercially relevant quantities. This might necessitate changes in equipment, reaction vessels, and work-up procedures compared to laboratory-scale synthesis. selvita.com Efficient and scalable synthetic routes are important for the production of pharmaceuticals and other valuable chemical compounds. nih.govnih.gov

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical control and regioselectivity are critical aspects of synthesizing complex molecules like this compound, which possesses multiple stereocenters and potential reactive sites. Stereochemical control refers to the ability to selectively produce a desired stereoisomer (enantiomer or diastereomer) in a chemical reaction. fiveable.meethz.ch Regioselectivity concerns the preferential formation of one structural isomer over others when multiple positions for reaction are available. ethz.chegrassbcollege.ac.inchemistrydocs.com

In the synthesis of steroids, controlling the stereochemistry at each newly formed chiral center is paramount to obtaining the desired product with the correct biological activity. ethz.ch Reactions must be designed to favor the formation of specific stereoisomers. This can be achieved through various strategies, including the use of stereoselective reagents or catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of the starting materials (substrate control). fiveable.meethz.chchemistrydocs.comyoutube.com

For this compound, ensuring the correct stereochemistry of the steroid backbone and the C-21 position is essential. The introduction of the valerate group at the C-21 hydroxyl is likely regioselective, favoring esterification at this primary alcohol over other hydroxyl groups that might be present in the molecule or intermediates. Achieving high regioselectivity often involves careful selection of reagents and reaction conditions that differentiate between functional groups based on their chemical environment or accessibility. ethz.ch

Acyl Migration Phenomena in this compound and Related Ester Derivatives

Acyl migration is a chemical transformation where an acyl group (R-C=O) moves from one atom to another within a molecule. rsc.orgcsic.es This phenomenon is particularly relevant in molecules with multiple hydroxyl groups, such as carbohydrates and steroids, where acyl groups can migrate between adjacent or even more distant hydroxyl positions. csic.esnih.gov

In this compound and related steroid esters, acyl migration could potentially occur, particularly under certain conditions (e.g., acidic or basic conditions), leading to the relocation of the valerate group to a different hydroxyl position on the steroid core if free hydroxyls are available. csic.esnih.govnih.gov This migration can affect the purity and stability of the compound and must be considered during synthesis, isolation, and storage. csic.esnih.govresearchgate.net

Research into acyl migration in similar steroid structures or model compounds provides insights into the factors influencing this process, such as the nature of the acyl group, the solvent, temperature, and the presence of catalysts. csic.es Understanding the mechanisms and conditions that promote or inhibit acyl migration is important for developing robust synthetic routes and ensuring the quality of this compound.

Green Chemistry Principles Applied to this compound Synthesis Research

The application of green chemistry principles in the research and development of chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, minimize environmental impact, and improve the sustainability of chemical processes. yale.edusigmaaldrich.comnih.govmdpi.comrroij.com The Twelve Principles of Green Chemistry provide a framework for achieving these goals. yale.edusigmaaldrich.com

Applying green chemistry principles to this compound synthesis research would involve exploring strategies such as:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste. sigmaaldrich.comnih.govmdpi.com

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final this compound molecule. sigmaaldrich.commdpi.com

Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity to human health and the environment. sigmaaldrich.commdpi.com

Safer Solvents and Auxiliaries: Employing environmentally benign solvents and minimizing the use of auxiliary substances. scielo.brsigmaaldrich.commdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.edusigmaaldrich.com

Use of Renewable Feedstocks: Utilizing renewable raw materials if practicable. yale.edusigmaaldrich.com

Catalysis: Employing catalytic reagents that are highly selective to minimize waste. yale.edu

Reduce Derivatives: Minimizing unnecessary derivatization steps that require additional reagents and generate waste. yale.edunih.gov

Research in this area for this compound synthesis would focus on developing more environmentally friendly and sustainable synthetic methodologies compared to traditional approaches. rroij.com

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of novel analogues and derivatives of corticosteroids, including compounds related to this compound, typically involve chemical modifications to the core steroid structure or the appended ester groups. This compound itself can be considered a derivative of prednisolone, formed through esterification at the C17 and C21 positions lookchem.comnih.gov. Research in this area explores various synthetic strategies to create compounds with potentially altered solubility, metabolism, tissue targeting, and receptor binding characteristics nih.govresearchgate.netnih.gov.

A described chemical synthesis process for prednisolone valerate acetate (this compound) starts from prednisolone lookchem.comgoogle.com. This process involves several key steps:

Prednisolone is dissolved in a mixture of methylene (B1212753) chloride and dimethyl sulfoxide (B87167) under nitrogen protection google.com.

p-Methyl benzenesulfonic acid (PTS) and original acid methyl ester are added to the dissolved prednisolone system. The reaction is stirred at 20-30°C for 1-2 hours to yield a reaction system containing a cyclic ester object google.com. The amount of p-methyl benzenesulfonic acid used is 2.5-4% of the prednisolone mass, and the volume mass ratio of original acid methyl ester to prednisolone is 1.5-1.75 g/ml google.com.

Appropriate dilute sulfuric acid and an organic cosolvent are added to the system containing the cyclic ester object. This mixture is stirred at 20-30°C for 1-2 hours to obtain a mixed system containing this compound google.com. Dilute sulfuric acid is prepared by mixing 98% concentrated sulfuric acid and water in a volume ratio of 1:130-170, and the volume mass ratio of dilute sulfuric acid to prednisolone is 0.15-0.25 ml/g google.com.

Dimethyl sulfoxide and water are added, and the lower organic phase is collected by layering. The organic phase undergoes decompression distillation and concentration, followed by the addition of methylene chloride for entrainment dehydration to obtain crude this compound google.com. The volume mass ratio of methylene chloride used for entrainment is 5-7.5 ml/g google.com.

The crude this compound is cooled to 20-30°C, followed by the addition of dimethyl aminopyridine, pyridine, and acetic anhydride. The mixture is stirred for 1-3 hours to obtain crude prednisolone valerate acetate (this compound) google.com.

Detailed research findings from this synthesis process indicate that the content of the cyclic ester object in the mixed system containing this compound is typically ≤ 1wt%, indicating complete reaction in the preceding step google.com. Similarly, the content of this compound in the final crude product mixture is detected to be ≤ 0.5wt%, suggesting the reaction to form prednisolone valerate acetate is complete google.com. Reported yields for prednisolone valerate acetate using this method range from 95% to 115%, with product purity detected by HPLC ranging from 99.5% to 99.7% google.com.

While the synthesis of this compound itself from prednisolone demonstrates a method for creating a corticosteroid derivative with specific ester modifications, research into novel analogues often explores variations in the ester chains at C17 and C21, or modifications at other positions of the steroid core to influence properties like lipophilicity, metabolic stability, and receptor interactions nih.govresearchgate.netnih.gov. The design of such analogues is guided by the understanding of structure-activity relationships within the corticosteroid class.

Molecular and Cellular Mechanisms of Action of Prednival

Glucocorticoid Receptor (GR) Interaction Dynamics of Prednival

The interaction between this compound and the GR is a critical initial step in its mechanism of action. This interaction involves specific binding kinetics and thermodynamics, as well as inducing conformational changes necessary for receptor activation.

Upon binding of a glucocorticoid ligand such as this compound, the GR undergoes significant conformational changes. In the absence of a ligand, the GR typically resides in the cytoplasm in a complex with chaperone proteins like HSP90, HSP70, and p23. youtube.com Ligand binding leads to the dissociation of these chaperone proteins and a conformational rearrangement of the receptor. youtube.com This change in conformation exposes nuclear localization signals, facilitating the translocation of the activated GR complex into the nucleus. wikipedia.orgyoutube.com

Once in the nucleus, the activated GR can then interact with DNA and other transcription factors to modulate gene expression. The specific conformational changes induced by different glucocorticoid ligands can influence the receptor's interaction with various co-regulators and its subsequent transcriptional activity, potentially leading to differential effects on gene expression profiles. wikipedia.orgnih.gov

Genomic Regulation by this compound

The primary mechanism of action for glucocorticoids, including this compound, is through the modulation of gene expression, known as genomic signaling. youtube.com This involves the activated GR influencing the transcription rates of target genes through various mechanisms, including transactivation and transrepression. wikipedia.orgconicet.gov.ar

Activated GR can positively regulate the transcription of anti-inflammatory genes, a process known as transactivation. wikipedia.orgyoutube.com This typically involves the binding of the activated GR homodimer to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. wikipedia.orgyoutube.com This binding can enhance the recruitment of transcriptional machinery, leading to increased gene expression. wikipedia.org

One key anti-inflammatory cytokine whose expression can be promoted by glucocorticoids is Interleukin-10 (IL-10). drugbank.comnih.gov IL-10 is a major immune regulatory cytokine with profound anti-inflammatory functions, acting on various immune cells to limit excessive tissue damage caused by inflammation. nih.gov It inhibits the release of pro-inflammatory cytokines from antigen-presenting cells like macrophages and monocytes. nih.gov The induction of IL-10 expression by this compound, via GR-mediated transactivation, contributes significantly to its anti-inflammatory effects. drugbank.com Studies have shown that glucocorticoids can increase anti-inflammatory gene expression. researchgate.net

A crucial mechanism for the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression, primarily through a process called transrepression. wikipedia.orgconicet.gov.ar This involves the activated GR interfering with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). wikipedia.orgconicet.gov.arnih.govdrugbank.com

NF-κB and AP-1 are key regulators of genes encoding numerous inflammatory mediators, including cytokines, chemokines, and adhesion molecules. nih.govcsic.esfrontiersin.org Glucocorticoids can inhibit the activity of NF-κB and AP-1 through several mechanisms, including direct protein-protein interaction (tethering), preventing their binding to DNA, or interfering with the recruitment of co-activators necessary for their function. wikipedia.orgconicet.gov.aryoutube.comresearchgate.net

Specifically, activated GR can interact with DNA-bound NF-κB and AP-1, suppressing their ability to activate gene transcription by recruiting repressor proteins or inhibiting the recruitment of co-activators. conicet.gov.arresearchgate.net Glucocorticoids can also induce the synthesis of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus. researchgate.net This interference with NF-κB and AP-1 signaling pathways by this compound leads to a reduction in the expression of a wide range of pro-inflammatory genes, contributing to its immunosuppressive and anti-inflammatory effects. wikipedia.orgdrugbank.com

Glucocorticoids also exert anti-inflammatory effects by inhibiting the activity of Phospholipase A2 (PLA2). youtube.comdrugbank.com PLA2 is an enzyme that plays a critical role in the inflammatory cascade by releasing arachidonic acid from cell membrane phospholipids. youtube.comdrugbank.com Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. youtube.comdrugbank.com

Glucocorticoids, including this compound, can induce the synthesis of Annexin A1 (also known as Lipocortin-1). youtube.com Annexin A1 inhibits PLA2 activity, thereby reducing the liberation of arachidonic acid. youtube.com This reduction in arachidonic acid availability subsequently decreases the production of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever. youtube.comdrugbank.com By inhibiting PLA2 activity, this compound effectively dampens the inflammatory response at an early stage of the arachidonic acid pathway. youtube.comdrugbank.com

Table 1: Key Molecular Interactions and Effects of this compound

| Mechanism | Interacting Partner(s) | Outcome |

| Ligand Binding | Glucocorticoid Receptor (GR) | Receptor activation and translocation to the nucleus. |

| Transcriptional Modulation (Transactivation) | Glucocorticoid Response Elements (GREs), Transcriptional machinery | Increased expression of anti-inflammatory genes (e.g., IL-10). drugbank.comnih.gov |

| Transcriptional Modulation (Transrepression) | NF-κB, AP-1, DNA | Decreased expression of pro-inflammatory genes. wikipedia.orgconicet.gov.ardrugbank.comresearchgate.net |

| Enzyme Inhibition | Phospholipase A2 (PLA2) | Reduced production of pro-inflammatory mediators (prostaglandins, leukotrienes). youtube.comdrugbank.com |

Impact on Cytokine and Chemokine Production Pathways

A key mechanism by which glucocorticoids, including derivatives like this compound, exert their anti-inflammatory effects is by modulating the production of cytokines and chemokines. Topical corticosteroids (TCS), a class encompassing prednisolone (B192156) derivatives, are known to bind to intracellular glucocorticoid receptors, leading to a reduction in the levels of various pro-inflammatory cytokines. rnceus.com These include crucial mediators of inflammation such as Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ). rnceus.com By suppressing the production of these signaling molecules, this compound can dampen inflammatory responses. Chemokines, a type of cytokine, play a critical role in directing the migration and trafficking of immune cells. nih.gov While specific data on this compound's direct impact on chemokine production was not extensively detailed in the search results, the general mechanism of glucocorticoids in reducing pro-inflammatory cytokines suggests a likely downstream effect on chemokine pathways, given their interconnected roles in the inflammatory cascade.

Immunomodulatory Effects at the Cellular Level

This compound possesses potent immunosuppressive properties, influencing the behavior and fate of immune cells. nih.gov These effects are central to its therapeutic applications in inflammatory and immune-mediated conditions.

Modulation of Leukocyte Trafficking and Adhesion by this compound

The inflammatory response involves the recruitment and migration of leukocytes to the site of inflammation. This process is tightly regulated by adhesion molecules and chemokines. As a glucocorticoid derivative that reduces pro-inflammatory cytokines rnceus.com, this compound is expected to influence leukocyte trafficking and adhesion. Glucocorticoids are known to alter the expression of adhesion molecules on endothelial cells and leukocytes, thereby affecting their interaction and transmigration into tissues. While specific data on this compound's direct effects on leukocyte trafficking and adhesion molecules were not prominently featured in the search results, its classification and known anti-inflammatory actions strongly imply its involvement in modulating these processes.

Effects on Immune Cell Apoptosis and Survival

Glucocorticoids are known to influence the survival and induce apoptosis in certain immune cell populations, particularly lymphocytes. While the search results did not provide specific data on this compound's direct effects on immune cell apoptosis, the ability to modulate inflammatory signals, such as reducing TNF-alpha levels which can impact T cell survival researchgate.net, is a related mechanism observed with anti-inflammatory agents. The broader class of glucocorticoids is understood to promote apoptosis in lymphocytes, contributing to their immunosuppressive effects.

Influence on Phagocytic and Antigen-Presenting Cell Function

Phagocytic cells, including neutrophils and monocytes/macrophages, are crucial components of the innate immune system, responsible for engulfing and eliminating pathogens, cellular debris, and foreign particles through a process called phagocytosis. patientpower.infoteachmephysiology.comimmunology.orglibretexts.org Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, play a vital role in bridging the innate and adaptive immune responses. lumenlearning.comwikipedia.orgfrontiersin.orgnih.gov They internalize and process antigens, presenting peptide fragments on their surface via major histocompatibility complex (MHC) molecules to activate T lymphocytes. lumenlearning.comwikipedia.orgfrontiersin.orgnih.govmdpi.com

Research on prednisolone, a closely related glucocorticoid, has demonstrated its ability to alter the functional state of neutrophils and monocytes. Studies have shown that prednisolone treatment can influence parameters such as the absorptive capacity of these cells, the number of rosette-forming cells, and neutrophil adhesiveness. nih.gov Additionally, prednisolone has been observed to affect oxygen-dependent metabolism and the production of enzymes like lysozyme (B549824) by neutrophils. nih.gov Specifically, prednisolone treatment was found to reduce acid phosphatase activity in neutrophils while increasing lysozyme production and normalizing absorptive capacity in patients with pulmonary sarcoidosis. nih.gov

Table 1 summarizes the observed effects of prednisolone on phagocytic cell function, providing insight into the likely impact of this compound based on its structural and functional similarity.

| Cell Type | Observed Effect of Prednisolone Treatment | Reference |

| Neutrophils | Reduced acid phosphatase activity | nih.gov |

| Neutrophils | Increased lysozyme production | nih.gov |

| Neutrophils | Influenced adhesiveness | nih.gov |

| Monocytes | Influenced absorptive capacity (normalization observed in a study) | nih.gov |

| Monocytes | Influenced number of rosette-forming cells | nih.gov |

| Monocytes | Influenced oxygen-dependent metabolism | nih.gov |

Mineralocorticoid Receptor Interactions and Their Physiological Implications

The mineralocorticoid receptor (MR) is another member of the steroid receptor family that plays a critical role in regulating electrolyte and fluid balance, as well as being involved in cardiovascular and renal physiology, inflammation, and fibrosis. nih.govnih.govmdpi.comrndsystems.com Like the GR, the MR functions as a ligand-activated transcription factor. mdpi.com While the primary endogenous ligands for the MR are mineralocorticoids such as aldosterone, glucocorticoids like cortisol also bind to the MR with high affinity. nih.govrndsystems.com Synthetic glucocorticoids, including prednisolone and by extension this compound, can also interact with the MR, particularly at higher concentrations. drugbank.com

Upon binding of a ligand, the MR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and can form homodimers or heterodimers with the glucocorticoid receptor. mdpi.comrndsystems.complos.org These receptor dimers then bind to specific DNA sequences in the promoter regions of target genes, known as hormone response elements (HREs), to regulate gene transcription. mdpi.comrndsystems.complos.org The MR shares a common HRE, the glucocorticoid response element (GRE), with the GR. mdpi.com However, there is also evidence for specific mineralocorticoid response elements (MREs) and interactions with other transcription factors, such as SP1, which can contribute to MR-specific gene expression and effects. nih.govmdpi.com

The interaction of glucocorticoids like this compound with the MR can have significant physiological implications. While glucocorticoids are primarily known for their anti-inflammatory and immunosuppressive effects mediated through the GR, their binding to the MR can lead to mineralocorticoid-like effects. These effects can include alterations in sodium and potassium balance, potentially leading to increased sodium retention and potassium excretion. drugbank.com Such electrolyte imbalances can contribute to elevated blood pressure and other cardiovascular effects.

Table 2 summarizes key aspects of Mineralocorticoid Receptor interactions.

| Feature | Description | Reference |

| Receptor Type | Steroid hormone receptor, ligand-activated transcription factor | nih.govmdpi.comrndsystems.com |

| Primary Endogenous Ligands | Aldosterone, Cortisol | nih.govrndsystems.com |

| Interaction with Glucocorticoids | Glucocorticoids (including synthetic ones) can bind to the MR, especially at higher concentrations. | drugbank.comnih.gov |

| Cellular Location | Cytoplasm (unliganded), Nucleus (ligand-bound) | mdpi.com |

| DNA Binding | Binds to Hormone Response Elements (HREs), including shared GREs with GR and potentially specific MREs. Can interact with other transcription factors like SP1. | nih.govmdpi.comrndsystems.complos.org |

| Dimerization | Can form homodimers (MR-MR) or heterodimers with the Glucocorticoid Receptor (MR-GR). | mdpi.comrndsystems.complos.org |

| Physiological Roles | Regulation of water-electrolyte homeostasis, blood pressure, inflammation, fibrosis in various tissues (kidney, heart, vasculature, brain). | nih.govnih.govmdpi.comrndsystems.com |

Pharmacokinetic and Biotransformation Research of Prednival

Absorption and Distribution Profiles of Prednival

Upon administration, this compound, which is prednisolone (B192156) with a valerate (B167501) ester at the 17-position, is designed to be rapidly hydrolyzed to its active form, prednisolone. This conversion is a critical first step in its action. The lipophilic nature of the valerate ester may enhance its absorption through biological membranes.

Once converted to prednisolone, the compound is readily absorbed into the bloodstream. Oral prednisolone demonstrates rapid absorption, with peak plasma concentrations being reached within 1 to 2 hours. nih.gov The bioavailability of oral prednisolone is high, estimated to be between 80% and 100%. nih.gov

The distribution of prednisolone in the body is extensive and complex, largely governed by its binding to plasma proteins. Prednisolone binds to two main proteins: albumin and a specific α1-glycoprotein called transcortin, also known as corticosteroid-binding globulin (CBG). nih.gov Transcortin has a high affinity for prednisolone but a low binding capacity, meaning it can become saturated at therapeutic concentrations. nih.gov Conversely, albumin has a lower affinity but a much higher binding capacity. nih.gov This results in non-linear protein binding; at lower concentrations, a higher percentage of prednisolone is bound to protein (80-90%), while at higher concentrations, as transcortin becomes saturated, the protein-bound fraction decreases to 60-70%. nih.gov Only the unbound fraction of the drug is biologically active and can interact with target tissues. nih.gov

The volume of distribution for prednisolone, which reflects the extent of its distribution in body tissues, is approximately 0.4–1 L/kg. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Prednisolone (Active Metabolite of this compound)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | nih.gov |

| Bioavailability | 80% - 100% | nih.gov |

| Protein Binding | 60% - 90% (concentration-dependent) | nih.gov |

| Volume of Distribution | 0.4 - 1 L/kg | nih.gov |

| Elimination Half-Life | 2 - 3 hours | nih.gov |

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound is a multi-step process that begins with its conversion to prednisolone and is followed by the extensive metabolism of prednisolone, primarily in the liver.

Hepatic Conversion and Activation

This compound, as prednisolone 17-valerate, is considered a prodrug of prednisolone. The initial and essential metabolic step is the hydrolysis of the valerate ester to release the active prednisolone molecule. This activation is presumed to occur rapidly and efficiently, likely mediated by various esterase enzymes present in the blood, liver, and other tissues.

Prednisolone itself is the active metabolite of another corticosteroid, prednisone (B1679067). nih.gov These two compounds are interconvertible, a reaction catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system in the liver. nih.gov

Identification and Characterization of this compound Metabolites

Once this compound is converted to prednisolone, prednisolone undergoes extensive metabolism, resulting in a variety of metabolites. The major metabolic reactions include reduction and hydroxylation.

Some of the well-characterized metabolites of prednisolone include:

Prednisone : Formed through the reversible oxidation of prednisolone. drugbank.com

20α-dihydroprednisolone and 20β-dihydroprednisolone : These are formed by the reduction of the 20-keto group of prednisolone. ugent.be

6β-hydroxyprednisolone : A major hydroxylated metabolite. researchgate.net

Microbial transformation studies have also been instrumental in identifying potential metabolites, such as 20β-hydroxy prednisolone, which can be produced by organisms like Streptomyces roseochromogenes. nih.gov

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Processing

The metabolism of prednisolone, the active form of this compound, is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. nih.gov CYP3A4 is responsible for the 6-hydroxylation of prednisolone, a key metabolic pathway. nih.gov

The interconversion of prednisolone and prednisone is mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.gov Additionally, various reductases are involved in the formation of the dihydro metabolites.

Excretion Mechanisms of this compound and Its Metabolites

The elimination of this compound, as its active metabolite prednisolone and subsequent metabolites, is primarily through the kidneys. discoverhealthgroup.com A smaller, variable portion of prednisolone is excreted unchanged in the urine, with estimates around 16.7%. nih.gov The majority is excreted as metabolites, which are more water-soluble and can be more readily eliminated from the body. discoverhealthgroup.com These metabolites are often conjugated with glucuronic acid or sulfate (B86663) to further increase their water solubility before renal excretion. droracle.ai The elimination half-life of prednisolone in plasma is relatively short, typically ranging from 2 to 3 hours. nih.gov

Influence of Genetic Polymorphisms on this compound Pharmacokinetics

The pharmacokinetic profile of prednisolone, and by extension this compound, can be influenced by genetic variations in the enzymes and transporters involved in its disposition. nih.gov Genetic polymorphisms in the genes encoding for metabolic enzymes and drug transporters can lead to inter-individual differences in drug response and side effects. d-nb.info

For instance, variations in the CYP3A gene family, which includes CYP3A4 and CYP3A5, can affect the rate of prednisolone metabolism. researchgate.net Polymorphisms in the MDR1 (also known as ABCB1) gene, which codes for the P-glycoprotein efflux transporter, have also been linked to variability in prednisolone pharmacokinetics. nih.gov These genetic differences may contribute to the observed inter-individual variability in the efficacy and side effects of corticosteroid therapy. nih.gov Further research is needed to fully elucidate the impact of specific genetic polymorphisms on the pharmacokinetics of this compound. nih.gov

Comparative Biotransformation Profiles of this compound with Other Glucocorticoids

The biotransformation of glucocorticoids is a complex process that dictates their activity and clearance. Prednisolone, the active metabolite of this compound, undergoes metabolic interconversion with prednisone. Following administration, prednisone is extensively and rapidly converted to the biologically active prednisolone in the liver. nih.gov The reverse process, the oxidation of prednisolone back to prednisone, appears to occur primarily in peripheral tissues. nih.gov

The metabolism of Prednisolone can be compared to other glucocorticoids like cortisone (B1669442). For instance, microbial biotransformation studies using Rhodococcus rhodnii have shown that cortisone can be converted into prednisone. nih.gov This process involves a Δ¹-dehydrogenation, which is a classic step in the degradation of various steroids. nih.gov This initial conversion to prednisone is then followed by further hydroxylation and rearrangement to form novel secosteroids (ring-B fission steroids). nih.gov This highlights a different metabolic fate compared to the typical mammalian interconversion between prednisolone and prednisone.

Furthermore, when compared with deflazacort, an oxazoline (B21484) derivative of prednisolone, differences in pharmacodynamic effects suggest underlying variations in metabolism or receptor interaction. Studies comparing the two have shown different equipotent dose ratios for effects like cortisol suppression and lymphocyte suppression, indicating that their metabolic profiles and resulting biological activities are not directly equivalent. nih.gov

Table 1: Comparative Glucocorticoid Biotransformation/Activity

| Feature | Prednisolone/Prednisone | Cortisone | Deflazacort |

|---|---|---|---|

| Primary Conversion | Prednisone is a prodrug, converted to active Prednisolone in the liver. nih.gov | Can be converted to Prednisone via microbial Δ¹-dehydrogenation. nih.gov | An oxazoline derivative of Prednisolone. nih.gov |

| Interconversion | Reversible interconversion between Prednisolone (active) and Prednisone (inactive) occurs. nih.gov | Compared to Prednisolone, shows different equipotency for various effects. nih.gov |

| Microbial Biotransformation | Can be subject to further microbial degradation pathways. nih.gov | Rhodococcus rhodnii transforms it into Prednisone and subsequently into C₉-hydroxylated secosteroids. nih.gov | Not detailed in the provided sources. |

Metabolic Perturbations Induced by Glucocorticoid Treatment (e.g., Amino Acid and Carnitine Metabolism)

Glucocorticoid treatment, including with compounds like this compound, is known to induce significant metabolic changes, particularly affecting protein and carnitine metabolism. The primary effect on protein metabolism is catabolic, leading to increased protein breakdown and reduced protein synthesis in peripheral tissues like skeletal muscle. droracle.ai This results in the release of amino acids into the bloodstream, which are then utilized by the liver for gluconeogenesis. droracle.ai

Studies in healthy volunteers treated with prednisolone have provided detailed evidence of these perturbations. After just a single high dose, a significant and dose-dependent increase in the urinary levels of 13 proteinogenic amino acids was observed. nih.gov This provides direct evidence for the early onset of glucocorticoid-induced muscle protein catabolism. nih.gov

Glucocorticoids also have a pronounced effect on carnitine metabolism. Acute treatment with prednisolone has been shown to strongly increase urinary levels of carnitine and its derivatives, such as propionylcarnitine (B99956) and L-acetylcarnitine. nih.gov Research on cell lines indicates that prednisolone can increase the rate of L-carnitine uptake. nih.gov This effect appears to be mediated by an increase in the number of cellular transport carriers for carnitine. nih.gov The simultaneous administration of prednisolone and L-carnitine further enhanced the uptake rate in these studies. nih.gov

Table 2: Changes in Urinary Metabolites after Acute Prednisolone Treatment

| Metabolite Class | Specific Metabolites Increased | Implication | Source |

|---|---|---|---|

| Amino Acids | Lysine, Alanine, Histidine, Methionine, Threonine, Proline, Serine, Leucine, Valine, Phenylalanine, Glycine, Asparagine, Isoleucine | Evidence of muscle protein catabolism. | nih.gov |

| Carnitine Derivatives | L-carnitine, L-acetylcarnitine, Propionylcarnitine | Altered lipid and energy metabolism. | nih.govnih.gov |

Effects on Lipid Metabolism in Macrophages and Antiatherogenic Activity

Recent research has illuminated the role of this compound's active metabolite, prednisolone, in modulating lipid metabolism within macrophages, which is a key process in the development of atherosclerosis. Macrophages that take up excess lipids, particularly oxidized low-density lipoproteins, transform into "foam cells," a hallmark of atherosclerotic plaques. nih.govnih.gov

Studies have demonstrated that both prednisone and prednisolone can attenuate the accumulation of triglycerides and cholesterol in macrophages. nih.govresearchgate.net This effect has been observed in vitro in macrophage cell lines, ex vivo in peritoneal macrophages from treated mice, and in vivo. nih.gov The mechanism behind this lipid-lowering effect involves the downregulation of key enzymes responsible for lipid synthesis. Specifically, prednisolone was found to inhibit the expression of diacylglycerol acyltransferase 1 (DGAT1), which is crucial for triglyceride synthesis, and HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govresearchgate.net

This reduction in cellular lipid accumulation by glucocorticoids is mediated through the glucocorticoid receptors on macrophages. nih.gov The use of a glucocorticoid-receptor antagonist (RU486) was shown to abolish these protective effects. nih.govresearchgate.net By preventing macrophages from becoming lipid-laden foam cells, prednisolone exhibits a direct antiatherogenic activity. nih.govresearchgate.net

Table 3: Effect of Prednisolone on Macrophage Lipid Metabolism

| Parameter | Observation | Mechanism | Significance | Source |

|---|---|---|---|---|

| Triglyceride Accumulation | Significantly reduced in macrophages. nih.govresearchgate.net | Downregulation of diacylglycerol acyltransferase 1 (DGAT1) expression. nih.gov | Prevents foam cell formation. | nih.govresearchgate.net |

| Cholesterol Accumulation | Significantly reduced in macrophages. nih.gov | Downregulation of HMG-CoA reductase expression. nih.gov | Reduces a key component of atherosclerotic plaques. | nih.govresearchgate.net |

| Foam Cell Formation | Attenuated. nih.gov | Inhibition of both triglyceride and cholesterol biosynthesis rates. nih.gov | Direct antiatherogenic activity. | nih.govresearchgate.net |

| Receptor Mediation | Effect is mediated by the glucocorticoid receptor. nih.gov | The antagonist RU486 blocks the lipid-lowering effects. nih.gov | Confirms the specific pathway of action. | nih.govresearchgate.net |

Pharmacodynamic Investigations and Efficacy Studies of Prednival

Anti-inflammatory Efficacy Assessment in Preclinical Models

Glucocorticoids, including derivatives such as Prednival, are well-established for their anti-inflammatory efficacy. Their mechanism of action involves the inhibition of pro-inflammatory signaling and the promotion of anti-inflammatory signals through binding to the glucocorticoid receptor. drugbank.com This interaction leads to alterations in gene expression, resulting in effects such as reduced vasodilation, decreased capillary permeability, and diminished migration of leukocytes to sites of inflammation. drugbank.com Glucocorticoids can suppress inflammatory transcription factors like NF-Kappa B and enhance the expression of anti-inflammatory genes. drugbank.com Preclinical models are essential for evaluating the anti-inflammatory potential of compounds. Studies utilizing animal models of inflammation are employed to screen prospective anti-inflammatory steroids. nih.gov For example, novel steroidal compounds have been assessed for their capacity to bind to macrophage glucocorticoid receptors and inhibit the generation of nitric oxide, a key mediator of inflammation. nih.gov These models allow for the determination of relative potencies concerning glucocorticoid receptor binding and the inhibition of nitric oxide production. nih.gov

Preclinical investigations into anti-inflammatory treatments for conditions such as eczema have employed network meta-analysis to compare the efficacy of various topical corticosteroids and other agents in reducing inflammation. nih.gov These studies evaluate outcomes like patient-reported symptoms and clinician-assessed signs within preclinical frameworks. nih.gov

Immunosuppressive Potency Evaluation

Corticosteroids, including this compound's parent compound Prednisolone (B192156), possess immunosuppressive attributes in addition to their anti-inflammatory effects. drugbank.comnih.gov Generally, higher doses of glucocorticoids are associated with greater immunosuppression. drugbank.com The immunosuppressive activity of corticosteroids can be assessed through various methodologies, such as evaluating their impact on lymphocyte proliferation. nih.govnih.gov

Studies aimed at determining the relative immunosuppressive potency of therapeutic corticosteroids have utilized whole-blood lymphocyte proliferation assays. nih.gov In these assays, the ability of substances that stimulate lymphocytes, such as phytohemagglutinin, is tested against varying concentrations of corticosteroids. nih.gov The drug concentrations required to produce 50% inhibition (IC50) of lymphocyte proliferation are quantified as an inverse measure of drug potency. nih.gov A linear correlation has been observed between the logarithm of the inverse of the IC50 values and the logarithm of the relative receptor affinity (RRA) of the corticosteroids, suggesting that RRA can serve as an indirect indicator of relative in vitro immunosuppressive potency. nih.gov

Another approach to assessing immunosuppressive activity involves measuring the inhibition of the mixed lymphocyte reaction by plasma samples containing the corticosteroid. nih.gov A hyperbolic concentration-response relationship is typically observed when the inhibition of the mixed lymphocyte reaction is plotted against the concentration of the corticosteroid. nih.gov

Impact of this compound on Specific Physiological Systems

As a derivative of glucocorticoids, this compound has the potential to influence various physiological systems due to the widespread distribution of glucocorticoid receptors throughout the body.

Central Nervous System Effects of this compound

This compound is identified as a derivative of Prednisolone used in the treatment of central nervous system disorders. Glucocorticoids can exert effects on the central nervous system (CNS), although these effects may be less extensively characterized compared to their anti-inflammatory and immunosuppressive actions. nih.govnih.gov The effectiveness of glucocorticoids in treating inflammatory conditions affecting the CNS is linked to their diverse effects on multiple signaling pathways mediated by glucocorticoid receptors. nih.gov The broad expression of glucocorticoid receptors in the brain suggests that their modulation can lead to functional and anatomical changes. nih.gov

Substance use, including drugs that affect the CNS, can interfere with the normal functioning of brain cells, altering the transmission and processing of signals. americanaddictioncenters.org This interference can contribute to a range of neurological and behavioral conditions. americanaddictioncenters.org While search results indicate this compound's association with the treatment of CNS disorders , detailed specific effects of this compound on the CNS were not extensively provided beyond this classification. General information regarding the effects of corticosteroids on the CNS suggests potential impacts on behavior, memory, and cognition, with effects ranging from transient alterations in consciousness and impaired memory to more persistent deficits across cognitive domains. nih.govamericanaddictioncenters.org

Neuroendocrine Axis Modulation

The neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, plays a vital role in regulating numerous physiological processes, including the stress response and immune function. nih.govnih.govheraldopenaccess.us Corticosteroids, being structurally related to hormones produced by the adrenal cortex, interact with this axis. nih.gov The production of endogenous corticosteroids is regulated by the HPA axis, which is activated by both physical and mental stressors. nih.gov

Regulation of Glucose Homeostasis

Glucocorticoids are known to influence multiple aspects of glucose homeostasis. researchgate.net The regulation of blood glucose levels is a complex process primarily controlled by hormones from the pancreas (insulin and glucagon) and influenced by other organs such as the liver and adrenal glands. atrainceu.comnih.govwikipedia.org Glucocorticoids promote the production of glucose in the liver (gluconeogenesis) and can reduce glucose uptake and utilization in peripheral tissues like skeletal muscle and white adipose tissue by counteracting the effects of insulin (B600854). researchgate.net This can lead to elevated blood glucose levels (hyperglycemia) and insulin resistance with excessive exposure to glucocorticoids. researchgate.net

Glucocorticoids also impact glycogen (B147801) metabolism, increasing glycogen storage in the liver while potentially inhibiting insulin-stimulated glycogen synthesis in skeletal muscle. researchgate.net Furthermore, they can modulate the function of pancreatic alpha and beta cells, thereby influencing the secretion of insulin and glucagon, which are crucial for regulating blood glucose levels. researchgate.net The primary effect of glucocorticoids on glucose homeostasis is to help ensure the availability of plasma glucose, particularly for the brain during periods of stress. researchgate.net While the search results provide general information on the effects of glucocorticoids on glucose homeostasis researchgate.netresearchgate.net, specific data regarding this compound's direct impact were not found.

Bone Metabolism and Integrity

Glucocorticoids are known to affect bone metabolism and can compromise bone integrity. nih.govresearchgate.netuwi.edufrontiersin.org High doses of chronic glucocorticoid therapy are associated with adverse effects on bone health, and strategies to prevent bone loss are established for certain dosage levels due to the increased risk of osteoporosis. nih.govresearchgate.net Even lower doses of glucocorticoids like prednisone (B1679067) have been shown to significantly reduce markers of bone formation in studies. nih.govresearchgate.net

Glucocorticoids can negatively impact bone metabolism by suppressing the activity of osteoblasts (cells responsible for bone formation) and stimulating osteoclasts (cells involved in bone resorption), leading to a reduction in bone formation. researchgate.net Studies in pediatric patients receiving glucocorticoid therapy have demonstrated decreased bone mineralization with increasing cumulative doses. uwi.edu Levels of bone turnover markers, such as serum osteocalcin (B1147995), can be significantly lower during glucocorticoid treatment. uwi.edu

The influence of chronic inflammation, as observed in conditions like psoriasis, on bone metabolism is also recognized, with inflammation potentially contributing to bone loss. frontiersin.org Glucocorticoids, used to treat inflammatory conditions, can themselves affect bone health. frontiersin.org While the search results detail the effects of glucocorticoids such as prednisone and prednisolone on bone metabolism nih.govresearchgate.netuwi.edu, specific studies focusing on this compound's direct impact on bone metabolism and integrity were not identified. However, given its classification as a glucocorticoid derivative, it is plausible that it could exert similar effects.

Here is a summary of some research findings on related glucocorticoids and their effects on bone metabolism:

| Glucocorticoid | Effect on Bone Formation Markers (e.g., PINP, PICP, Osteocalcin) | Effect on Bone Resorption Markers (e.g., Deoxypyridinoline) | Bone Mineral Density (BMD) | Reference |

| Prednisone (low dose) | Decreased significantly | May decrease | Not explicitly stated in short term, but suggests potential adverse effects on bone mass/strength | nih.govresearchgate.net |

| Prednisolone (children) | Serum osteocalcin decreased significantly | Urine calcium/creatinine ratio increased progressively | Decreased with cumulative dose | uwi.edu |

Therapeutic Index Optimization for this compound

The therapeutic index is a crucial measure in pharmacology, representing the ratio between the toxic dose and the therapeutic dose of a drug. openaccessjournals.com A higher therapeutic index indicates a greater margin of safety, while a lower index suggests a narrow therapeutic window, requiring careful dosing to avoid toxicity. openaccessjournals.comisciii.es Optimizing the therapeutic index involves maximizing efficacy while minimizing adverse effects. openaccessjournals.com

While the provided search results discuss the concept of therapeutic index in the context of other drugs like antiepileptic drugs and corticosteroids such as prednisone, and touch upon optimizing dosages openaccessjournals.comisciii.esnih.govresearchgate.net, specific detailed research findings on the therapeutic index optimization specifically for this compound were not extensively found within the search results. Studies on related corticosteroids like prednisone have attempted to construct indices to predict the benefit or harm in specific patient populations, suggesting that patient-specific factors can influence the therapeutic outcome and thus the effective therapeutic index in practice. nih.gov The concept of a therapeutic window, defined by the concentration range providing efficacy without unacceptable toxicity, is central to this optimization. isciii.esresearchgate.net

Biomarker Identification for this compound's Pharmacodynamic Effects

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a drug's pharmacological effect on its target or targets. fda.govfrontiersin.orgnih.gov These biomarkers can be changes in protein levels or modifications along a signaling pathway initiated by the drug's interaction with its target. fda.gov Identifying PD biomarkers is valuable in understanding a drug's mechanism of action and assessing its biological response. fda.govfrontiersin.orgnih.gov

Research into biomarker identification for glucocorticoids, including prednisolone (a related compound), has explored changes in lymphocyte counts and cortisol secretion as pharmacodynamic markers. nih.govnih.gov Studies have utilized techniques like HPLC and FACS to measure prednisolone concentrations and cell counts, and indirect response models to evaluate pharmacodynamic data. nih.govnih.gov Large-scale proteomic methods and other 'omics' technologies are revolutionizing biomarker research, allowing for the simultaneous study of changes in thousands of proteins following drug administration, which could potentially identify candidate PD biomarkers or signatures. fda.govresearchgate.net While these studies provide insights into glucocorticoid pharmacodynamics and biomarker identification methodologies, specific biomarkers uniquely identified for this compound were not detailed in the provided search results. The general principles of PD biomarker identification, such as assessing changes in response to exposure and linking them to pharmacological effects, are applicable. nih.gov

Comparative Efficacy Studies with Other Glucocorticoids

Comparative efficacy studies assess the effectiveness of a drug relative to other treatments, including other drugs within the same class. nih.gov Glucocorticoids are a class of steroids with potent anti-inflammatory and immunosuppressive properties, used to treat a wide range of conditions. wikipedia.org Prednisolone and prednisone are commonly used glucocorticoids. nih.govwikipedia.orgmdpi.com

Comparative studies involving different corticosteroids, such as prednisone, prednisolone, dexamethasone (B1670325), and methylprednisolone (B1676475), have been conducted in various conditions like severe alcohol-associated hepatitis and acute asthma exacerbation. nih.govresearchgate.netmdpi.comnih.gov These studies often compare clinical outcomes such as mortality rates, length of hospital stay, symptom improvement, and the impact on specific biochemical parameters. nih.govresearchgate.netmdpi.com For instance, a study comparing prednisolone, prednisone, and methylprednisolone in severe alcohol-associated hepatitis found no statistically significant differences in predicting time to death, suggesting potential flexibility in corticosteroid choice based on factors like availability and cost. nih.gov Another study comparing oral dexamethasone and oral prednisolone for acute asthma exacerbation in children reported that dexamethasone seemed to be a better option due to faster action and fewer side effects like vomiting/gastritis, as well as leading to significantly lower emergency stay and admission rates. researchgate.net Studies also compare the impact of different glucocorticoids on pharmacodynamic biomarkers. mdpi.com

While these studies provide valuable comparisons between various glucocorticoids, specific detailed comparative efficacy studies solely focused on this compound against other glucocorticoids were not prominently featured in the provided search results. The existing literature primarily focuses on well-established glucocorticoids like prednisone, prednisolone, dexamethasone, and methylprednisolone. nih.govresearchgate.netmdpi.comnih.gov

Toxicological and Safety Research of Prednival

Preclinical Toxicology Assessments of Prednival

Preclinical toxicology assessments are crucial for evaluating the potential hazards of a compound before any potential human exposure. These studies typically involve in vitro and in vivo experiments in animal models to identify potential toxic effects and determine dose-response relationships.

Acute and Sub-chronic Toxicity Profiles

Acute toxicity studies assess the adverse effects occurring shortly after a single exposure to a substance, while sub-chronic studies evaluate effects from repeated exposure over a period less than the animal's lifespan, typically 1-3 months taylorandfrancis.comtapchinghiencuuyhoc.vn. These studies help determine the dose range for longer-term studies and identify immediate toxic effects anilocus.comtapchinghiencuuyhoc.vn.

Specific detailed data on the acute and sub-chronic toxicity profiles solely for this compound is limited in the provided search results. However, general principles of acute toxicity testing involve administering ascending doses to experimental animals to estimate the median lethal dose (LD50) and observe signs of toxicity tapchinghiencuuyhoc.vn. Sub-chronic studies provide information on target organ toxicity with longer exposure times tapchinghiencuuyhoc.vn.

Chronic Toxicity and Long-term Safety Considerations

Chronic toxicity studies evaluate the adverse effects resulting from prolonged or repeated exposure to a substance over a significant portion of an organism's lifespan, generally 10% or more taylorandfrancis.com. These studies are essential for identifying effects that develop slowly, such as organ damage or systemic toxicity, and are critical for compounds intended for long-term use taylorandfrancis.comanilocus.com.

One study investigated the long-term toxicology effects of prednimustine (B1679064), a compound where chlorambucil (B1668637) is linked to prednisolone (B192156), in comparison to chlorambucil, prednisolone, and their unlinked mixture in Sprague-Dawley rats over 18 months nih.gov. This study, while not solely focused on this compound, provides relevant information as prednisolone is a related glucocorticoid. The study found evidence of carcinogenic activity for prednimustine compared to untreated controls, but noted that the cancer-inducing potential of the linked compound was distinctly lower than that of the unlinked mixture of chlorambucil plus prednisolone or that of chlorambucil nih.gov. Increased tumor risk was observed in specific organs, including the external auditory canal, mammary gland, central and peripheral nervous tissue, and hematopoietic and lymphatic tissue, depending on the treatment group nih.gov.

Reproductive and Developmental Toxicology

Reproductive toxicity studies assess the potential of a substance to cause adverse effects on male and female reproductive systems, fertility, pregnancy, and offspring development anilocus.comrutgers.edunih.govfrontiersin.orgresearchgate.net. Developmental toxicity specifically examines interference with normal development from parental or direct exposure of the developing organism frontiersin.org.

This compound Acetate (B1210297), a related compound, is classified under Regulation (EC) No 1272/2008 as Reproductive toxicity – Category 2, indicating suspicion of damaging the unborn child lgcstandards.comlgcstandards.com. This classification highlights a potential concern regarding the reproductive and developmental effects of compounds structurally related to this compound. Testing for reproductive and developmental toxicity often follows international guidelines and involves studies in pregnant animals to identify risks to the developing fetus, including the potential for birth defects nih.govfrontiersin.org.

Organ-Specific Toxicity Research Related to Glucocorticoids (e.g., Hepatic, Renal, Ocular)

Organ-specific toxicity research evaluates the potential damage a compound may cause to vital organs anilocus.comchemsafetypro.comsafeopedia.com. Glucocorticoids, as a class of compounds to which this compound is related, are known to have potential effects on various organs.

This compound Acetate is classified as Specific target organ toxicity (repeated exposure) – Category 2, meaning it "May cause damage to organs through prolonged or repeated exposure" lgcstandards.comlgcstandards.com. This classification suggests that repeat exposure to this compound Acetate has been associated with adverse effects on specific organs in experimental studies.

While specific detailed data on this compound's organ toxicity is limited in the provided results, research on other compounds, including other glucocorticoids, provides context. For instance, studies on different systemic medications have investigated hepatic, renal, and ocular toxicities visualophthalmologyservices.comnih.goveyewiki.orgplos.org. Hepatic toxicity can manifest as elevated liver enzymes, while renal toxicity involves adverse effects on kidney function tapchinghiencuuyhoc.vnplos.org. Ocular toxicity can include a range of effects on the eye, with some medications being associated with retinal toxicity visualophthalmologyservices.comnih.goveyewiki.orgaao.org. The risk of organ-specific toxicity can be influenced by factors such as dose, duration of exposure, and individual susceptibility eyewiki.orgaao.org.

Ecotoxicological Studies on this compound and its Environmental Metabolites

Ecotoxicology examines the effects of toxic chemicals on biological organisms and ecosystems in the environment sgs.comcreative-proteomics.com. This includes assessing the impact on terrestrial, freshwater, and marine organisms, as well as considering the fate and effects of the parent compound and its environmental metabolites sgs.comeuropa.eueuropa.eu.

Specific ecotoxicological studies focused solely on this compound were not prominently featured in the search results. However, the ecotoxicological impact of pharmaceuticals and their metabolites in the environment is a recognized area of research sgs.comeuropa.eunih.gov. Studies on related compounds, such as prednisolone and dexamethasone (B1670325), have evaluated their toxicity and that of their photochemical derivatives on aquatic organisms like rotifers, crustaceans, and algae researchgate.net. These studies indicate that photochemical derivatives can be more toxic than the parent compounds and that chronic exposure can lead to effects like inhibition of population growth in aquatic crustaceans researchgate.net.

Environmental metabolites are relevant for ecotoxicological assessment as they can persist in different environmental compartments and potentially pose risks to organisms europa.eueuropa.eu. Metabolomics is a tool used in ecotoxicology to observe early responses to contamination and link contaminant exposure to adverse outcomes in species sgs.comcreative-proteomics.comnih.gov.

Mechanisms of this compound-Induced Side Effects (e.g., Metabolic Disturbances)

Understanding the mechanisms by which a compound causes side effects is crucial for assessing its safety profile. While the term "side effects" can encompass clinical manifestations, the focus here is on the underlying biological mechanisms observed in research. As a related glucocorticoid, this compound's mechanisms of action and potential for inducing metabolic disturbances can be inferred from the known effects of this class of compounds.

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which in turn modulates the transcription of numerous genes, including those involved in metabolism sciencedaily.comyoutube.comdrugbank.com. This modulation can lead to metabolic disturbances, such as those observed with long-term steroid treatment, including effects on plasma glucose, cholesterol, and triglyceride concentrations due to increased transcription of gluconeogenic proteins sciencedaily.comyoutube.com. This mechanism can contribute to conditions like "steroid diabetes" sciencedaily.com.

Based on the conducted search, there is limited specific research available in the public domain focusing solely on the development of strategies to mitigate the toxicities specifically associated with the chemical compound "this compound" (Prednisolone 17-valerate). While this compound is identified as a glucocorticoid and a derivative of Prednisolone researchgate.net, and the toxicity of related corticosteroids like Prednisolone and Dexamethasone has been studied, particularly in aquatic environments researchgate.netnih.govunina.it, detailed research findings and data tables directly addressing mitigation strategies for this compound's toxicity were not found within the search results.

General strategies for mitigating toxicity from various compounds exist and are areas of ongoing research, including the use of prodrugs to potentially reduce toxicity google.com, dietary interventions, and the application of specific substances to counteract toxic effects nih.govwoodsideclinic.comfrontiersin.orgconsensus.appnih.gov. However, the application and specific outcomes of these strategies in relation to this compound toxicity are not detailed in the provided sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically on the development of strategies to mitigate this compound-associated toxicities, including detailed research findings and data tables, based solely on the information retrieved from the search results and adhering to the strict exclusion criteria.

Compound Information

Drug Drug Interactions Research for Prednival

Pharmacokinetic Drug-Drug Interactions Involving Prednival Metabolism

Pharmacokinetic interactions influence how the body handles a drug, including its metabolism. This compound, as a prodrug, is converted to prednisolone (B192156), which is then subject to metabolic processes primarily in the liver. ebi.ac.uk

Inhibition and Induction of Drug-Metabolizing Enzymes by Concomitant Medications

The metabolism of prednisolone, the active form of this compound, is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. ebi.ac.uk Concomitant administration of medications that affect the activity of these enzymes can alter the plasma concentrations of prednisolone.

Drugs that induce CYP3A4 activity can accelerate the metabolism of prednisolone, leading to decreased systemic exposure and reduced therapeutic efficacy. Examples of such enzyme inducers include rifampin, phenytoin, and barbiturates. wikipedia.orgresearchgate.netwikipedia.org Conversely, drugs that inhibit CYP3A4 can impair the metabolism of prednisolone, resulting in increased plasma concentrations and a higher risk of dose-related side effects. Inhibitors of CYP3A4 include ketoconazole, certain antibiotics (such as erythromycin (B1671065) and clarithromycin), and ritonavir. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikidata.org

The table below summarizes some key enzyme interactions involving prednisolone:

| Interacting Drug Class (Example) | Effect on Prednisolone Metabolism | Outcome on Prednisolone Levels | Potential Clinical Impact | Relevant Enzyme |

| Enzyme Inducers (Rifampin) | Increased metabolism | Decreased | Reduced efficacy | CYP3A4 |

| Enzyme Inhibitors (Ketoconazole) | Decreased metabolism | Increased | Increased risk of systemic side effects | CYP3A4 |

| Certain Antibiotics (Erythromycin) | Decreased metabolism | Increased | Increased risk of systemic side effects | CYP3A4 |

| Ritonavir | Decreased metabolism | Increased | Increased risk of systemic side effects | CYP3A4 |

| Phenytoin | Increased metabolism | Decreased | Reduced efficacy | CYP3A4 |

| Barbiturates | Increased metabolism | Decreased | Reduced efficacy | CYP3A4 |

Prednisolone can also influence the metabolism of other drugs, particularly those that are substrates of CYP3A4. Co-administration may lead to decreased levels or effects of these co-administered medications. wikipedia.org

Effects on Drug Transporters and Bioavailability

Drug transporters play a role in the absorption, distribution, metabolism, and excretion of medications, influencing their bioavailability. Prednisolone has been shown to interact with drug transporters, such as P-glycoprotein (P-gp). mims.com Prednisolone may act as an inhibitor of P-gp, which could lead to increased absorption and systemic exposure of co-administered drugs that are substrates of this transporter. mims.com

The esterification of prednisolone to form prednisolone valerate (B167501) enhances its lipophilicity. ebi.ac.uk This increased lipophilicity can be advantageous for topical absorption, contributing to the drug's bioavailability when administered via this route. ebi.ac.uk

Pharmacodynamic Drug-Drug Interactions with this compound

Pharmacodynamic interactions occur when the effects of one drug are altered by another at the site of action or through effects on physiological systems.

Additive or Synergistic Anti-inflammatory Effects with Other Agents

In the treatment of conditions like psoriasis, the combination of corticosteroids with vitamin D analogues has demonstrated enhanced efficacy, suggesting an additive or synergistic effect on reducing inflammation and keratinocyte proliferation. mims.commims.com

Antagonistic Interactions Affecting this compound Efficacy

Antagonistic interactions can occur when one drug opposes the effects of another. Corticosteroids, including prednisolone, can decrease the effectiveness of vaccines due to their immunosuppressive properties. researchgate.netwikipedia.orgfishersci.fi This is a significant consideration when planning vaccination schedules for patients receiving corticosteroid therapy.

Studies involving topical corticosteroids, such as betamethasone (B1666872) valerate (a related corticosteroid ester), have also indicated antagonistic interactions with certain steroids like progesterone (B1679170) and deoxycorticosterone. These compounds have been shown to antagonize the vasoconstrictor effects induced by topical corticosteroids, suggesting an interaction at the glucocorticoid receptor level. fishersci.ca

Clinical Significance and Risk Assessment of this compound Drug Interactions

The clinical significance of drug interactions involving this compound (Prednisolone Valerate) and its active metabolite prednisolone varies depending on the specific drugs involved, the patient's individual factors, and the duration and dosage of the medications. Interactions that lead to significant changes in prednisolone levels or enhanced pharmacodynamic effects can result in adverse outcomes or reduced therapeutic efficacy.

For instance, the co-administration of prednisolone with nonsteroidal anti-inflammatory drugs (NSAIDs) increases the risk of gastrointestinal ulcers and bleeding due to their combined irritant effects on the gastric mucosa. wikipedia.orgresearchgate.net Similarly, concurrent use with thiazide or loop diuretics can enhance the risk of hypokalemia. fishersci.co.uk

Analytical Methodologies for Prednival Research and Quality Control

Development and Validation of Quantitative Analytical Methods for Prednival

The development and validation of quantitative analytical methods for this compound are critical steps to ensure reliable and accurate determination of its concentration in various matrices. Validation typically involves assessing parameters such as accuracy, precision, linearity, specificity, detection limit, and quantitation limit, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). ofnisystems.comeuropa.euamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceutical compounds, including corticosteroids like prednisolone (B192156) and prednisone (B1679067), which are structurally related to this compound. nih.govejbps.comresearchgate.netnih.govscielo.br HPLC methods for corticosteroids often involve reversed-phase columns, such as C18, and mobile phases consisting of mixtures of water with organic solvents like methanol, acetonitrile, and tetrahydrofuran. nih.govresearchgate.netnih.govscielo.brsigmaaldrich.com Detection is commonly performed using UV absorbance, typically at wavelengths around 240-254 nm. nih.govresearchgate.netnih.govscielo.brsigmaaldrich.com